molecular formula C9H8O4 B1293911 5-Methylisophthalic acid CAS No. 499-49-0

5-Methylisophthalic acid

Cat. No. B1293911
CAS RN: 499-49-0
M. Wt: 180.16 g/mol
InChI Key: PMZBHPUNQNKBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisophthalic acid (5-MIA) is a derivative of isophthalic acid where a methyl group is substituted at the 5th position of the benzene ring. This compound is a part of the family of benzene dicarboxylic acids and is used in various chemical syntheses and applications, including the formation of coordination polymers and metal-organic frameworks (MOFs) .

Synthesis Analysis

The synthesis of 5-MIA-based compounds can be achieved through solvothermal methods, as seen in the formation of coordination polymers with various metal ions and organic ligands. For instance, a Co-based coordination polymer with 5-MIA was synthesized using solvothermal conditions, which resulted in a complex with a 3D network structure . Similarly, Ni(II) complexes based on 5-methyl isophthalate were synthesized by reacting 5-methyl isophthalate with pyridine and nickel nitrate, leading to a one-dimensional wave-like chain structure .

Molecular Structure Analysis

The molecular structure of 5-MIA derivatives can vary significantly depending on the metal ions and ligands involved. For example, the Co-based coordination polymer with 5-MIA exhibits a 3D network with a CdS net topology . In contrast, the Ni(II) complex based on 5-methyl isophthalate forms a six-coordinated environment around the Ni atom, resulting in a one-dimensional chain .

Chemical Reactions Analysis

5-MIA and its derivatives participate in various chemical reactions, including the formation of coordination polymers and MOFs. These reactions often involve the coordination of the carboxylate groups of 5-MIA with metal ions, leading to diverse structures with potential applications in catalysis and material science. For instance, the Co-based coordination polymer with 5-MIA showed catalytic properties for the Knoevenagel condensation reaction and the selective epoxidation of styrene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-MIA derivatives are influenced by their molecular structures. For example, the Co-based coordination polymer with 5-MIA exhibits catalytic activity due to its specific structure and the presence of Co2(COO)4 binuclear units . The Ni(II) complex based on 5-methyl isophthalate has a monoclinic crystal system, which could influence its physical properties and potential applications .

Scientific Research Applications

Catalytic Activity and Material Synthesis

5-Methylisophthalic acid (5-MIP) has been utilized in the synthesis of novel materials and demonstrated significant catalytic activity. For example, it played a key role in the synthesis of a new 2D network formed by extending transition-metal-grafted ε-Keggin polyoxoanion, showing remarkable electrocatalytic activity for bromate reduction (Dong et al., 2015). Additionally, it's involved in the construction of coordination polymers with diverse structures and functions, such as luminescence sensing for Fe3+ detection and catalysts for Knoevenagel condensation reactions (Zhang et al., 2017), (Liu et al., 2020).

Thermodynamics and Crystallography

In crystallography and thermodynamics, 5-MIP has been studied for its role in forming different crystal structures and its thermodynamic properties. The synthesis and thermodynamic analysis of sodium 5-methylisophthalic acid monohydrate have been conducted, providing insight into its thermodynamic functions and enthalpy of formation (Jin et al., 2012).

Pharmaceutical and Medical Applications

5-MIP has found applications in the medical field, particularly in the development of coordination polymers for clinical nursing effects. For example, a study demonstrated the use of a Cu(II)-based coordination polymer incorporating 5-MIP for inhibiting the over-activity of dopaminergic neurons in schizophrenia (Tian et al., 2020).

Environmental and Sensing Applications

5-MIP has been employed in environmental sensing and protection. An anionic metal-organic framework based on 5-MIP has been developed as a unique turn-on fluorescent chemical sensor for ultra-sensitive detection of antibiotics in aqueous solutions (Li et al., 2020).

Safety And Hazards

5-Methylisophthalic acid is classified as an irritant. It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZBHPUNQNKBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198143
Record name Uvitic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisophthalic acid

CAS RN

499-49-0
Record name 5-Methyl-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylisophthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylisophthalic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uvitic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylisophthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLISOPHTHALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L828A4V3R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylisophthalic acid
Reactant of Route 2
Reactant of Route 2
5-Methylisophthalic acid
Reactant of Route 3
5-Methylisophthalic acid
Reactant of Route 4
5-Methylisophthalic acid
Reactant of Route 5
Reactant of Route 5
5-Methylisophthalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Methylisophthalic acid

Citations

For This Compound
370
Citations
DY Ma, L Qin, JM Lei, YQ Liang, WJ Lin, JJ Yan… - …, 2016 - pubs.rsc.org
… (CH 3 -BDC)(dmbpy) 0.5 ] n (9) (H 2 BDC = isophthalic acid, Br-H 2 BDC = 5-bromoisophthalic acid, NO 2 -H 2 BDC = 5-nitroisophthalic acid, CH 3 -H 2 BDC = 5-methylisophthalic acid, …
Number of citations: 16 pubs.rsc.org
QB Bo, HY Wang, DQ Wang, ZW Zhang… - Inorganic …, 2011 - ACS Publications
… mentioned above, 5-methylisophthalic acid not only contains … based homo-MOFs with 5-methylisophthalic acid ligand or its … hetero-MOFs with single 5-methylisophthalic acid ligand. Our …
Number of citations: 77 pubs.acs.org
X Jin, Z Wang, SP Chen, ZJ Wang… - Journal of thermal …, 2012 - akjournals.com
… In this article, we synthesized sodium 5-methylisophthalic acid monohydrate (C 9 H 6 O 4 Na 2 ·H 2 O, s) and sodium isophthalic acid hemihydrate (C 8 H 4 O 4 Na 2 ·1/2H 2 O, s). The …
Number of citations: 1 akjournals.com
SY Zhang, WZ Yuan, B Liu, KF Yue, N Yan, SH Zhang… - Polyhedron, 2019 - Elsevier
… by the aforementioned consideration, we employed flexible 1,6-bis(2-methyl-imidazol-yl)hexane (bimh) and three different 5-substituted isophthalic acids (5-methylisophthalic acid, 5-tert…
Number of citations: 1 www.sciencedirect.com
WZ Li, YS Sheng, XS Zhang, Y Liu, J Li, J Luan - CrystEngComm, 2023 - pubs.rsc.org
… {[Cd(3-dpyp)(5-HIP)]·1.5H 2 O} n (4), where 3-dpyp = N,N′-di(3-pyridinecarboxamide)-1,3-propane, 1,3-H 2 BDC = 1,3-benzenedicarboxylic acid, 5-H 2 MIP = 5-methylisophthalic acid …
Number of citations: 0 pubs.rsc.org
SH Li, XL Li - Synthesis and Reactivity in Inorganic, Metal-Organic …, 2013 - Taylor & Francis
… In this study, the hydrothermal reaction of the Cd(II) salt, 5-methylisophthalic acid with 1,6-bis(imidazol-1-yl)hexane was carried out. Herein, we report the synthesis and crystal structure …
Number of citations: 23 www.tandfonline.com
B Xu, G Li, H Yang, S Gao, R Cao - Inorganic Chemistry Communications, 2011 - Elsevier
… In summary, two new copper coordination polymers have been constructed from 5-methylisophthalic acid (H 2 mip) and N,N′-bis-(4-pyridyl-methyl) piperazine (bpmp) for 1 or 1,2-bis-(4…
Number of citations: 12 www.sciencedirect.com
JW Ji, XF Wang, BY Li, ZB Han - Solid state sciences, 2012 - Elsevier
… chose 5-methylisophthalic acid based on two following consideration: (1) the 5-methylisophthalic acid is … H 2 O (4), (H 2 mip = 5-methylisophthalic acid, bpp = 1,3-di(4-pyridyl)propane). …
Number of citations: 8 www.sciencedirect.com
XH Chang, XY Sun - Synthesis and Reactivity in Inorganic, Metal …, 2013 - Taylor & Francis
… In summary, a new complex assembled by Co(II), 5-methylisophthalic acid, and 1,4-bis(triazol) butane has been synthesized and characterized. The title complex has a 3D network …
Number of citations: 1 www.tandfonline.com
Q An, Y Ren, S Chen, S Gao - Journal of Coordination Chemistry, 2008 - Taylor & Francis
… Extending this work, in this communication, we chose 5-methylisophthalic acid as ligand and lanthanide ions Sm 3+ , Eu 3+ and Er 3+ to synthesize lanthanide complexes and study …
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.